2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
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Overview
Description
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and sulfonamide groups linked to furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions One common method starts with the chlorination of pyridine to introduce chlorine atoms at the 2 and 6 positions This is followed by the sulfonation of the pyridine ring to attach the sulfonamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of chlorine atoms and sulfonamide groups can enhance its binding affinity and specificity. The furan rings may also contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloropyridine: Lacks the sulfonamide and furan groups, making it less versatile.
N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide: Similar but without chlorine atoms, which may affect its reactivity and binding properties.
2,6-dichloro-N-methylpyridine-3-sulfonamide: Contains a methyl group instead of furan rings, altering its chemical behavior.
Uniqueness
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide is unique due to its combination of chlorine atoms, sulfonamide groups, and furan rings. This structure provides a balance of reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-dichloro-N,N-bis(furan-2-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-14-6-5-13(15(17)18-14)24(20,21)19(9-11-3-1-7-22-11)10-12-4-2-8-23-12/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPJSCGVCCSPJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CO2)S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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